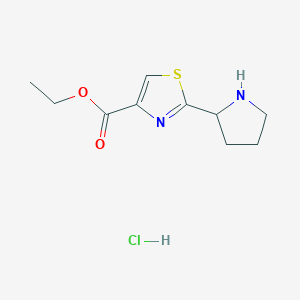
3-Bromo-4-chloro-7-iodo-quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-chloro-7-iodo-quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of bromine, chlorine, and iodine atoms in the quinoline ring enhances its reactivity and potential for various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-7-iodo-quinoline typically involves the halogenation of quinoline derivatives. One common method is the sequential halogenation of quinoline using bromine, chlorine, and iodine under controlled conditions. The reaction conditions often include the use of solvents like acetic acid or nitrobenzene and catalysts such as iron or copper salts to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the environmental impact of the halogenation process .
化学反应分析
Types of Reactions
3-Bromo-4-chloro-7-iodo-quinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms in the quinoline ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different quinoline derivatives with varying oxidation states.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols and electrophiles like alkyl halides. Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
科学研究应用
3-Bromo-4-chloro-7-iodo-quinoline has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates with antimicrobial, antiviral, and anticancer activities.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Materials Science: It is used in the development of organic semiconductors and light-emitting materials for electronic devices.
Chemical Biology: The compound is employed in the design of chemical probes for studying biological pathways and mechanisms.
作用机制
The mechanism of action of 3-Bromo-4-chloro-7-iodo-quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The halogen atoms in the compound enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes .
相似化合物的比较
Similar Compounds
3-Bromo-4-chloroquinoline: Lacks the iodine atom, which may result in different reactivity and biological activity.
4-Chloro-7-iodoquinoline: Lacks the bromine atom, affecting its chemical properties and applications.
3-Bromo-7-iodoquinoline:
Uniqueness
3-Bromo-4-chloro-7-iodo-quinoline is unique due to the presence of all three halogen atoms, which provides a versatile platform for chemical modifications and enhances its potential for diverse applications in medicinal chemistry, materials science, and chemical biology .
属性
分子式 |
C9H4BrClIN |
|---|---|
分子量 |
368.39 g/mol |
IUPAC 名称 |
3-bromo-4-chloro-7-iodoquinoline |
InChI |
InChI=1S/C9H4BrClIN/c10-7-4-13-8-3-5(12)1-2-6(8)9(7)11/h1-4H |
InChI 键 |
SAJQGSXBHZVFKD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=CN=C2C=C1I)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole](/img/structure/B15123621.png)
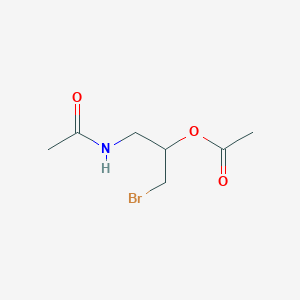
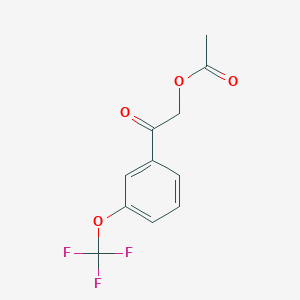
![2-Methoxy-5-({3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}sulfonyl)benzamide](/img/structure/B15123642.png)


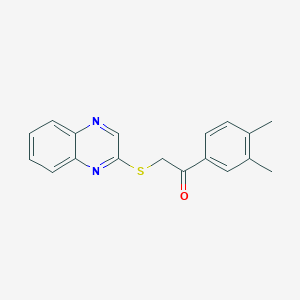
![[R-(R*,R*)]-gamma-Chloro-gamma-ethyl-3-methoxy-N,N,beta-trimethylbenzenepropanamine](/img/structure/B15123679.png)
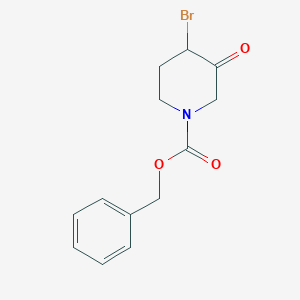


![Exo-3-benzyl-3-azabicyclo[3.1.1]heptan-6-aminedihydrochloride](/img/structure/B15123694.png)
